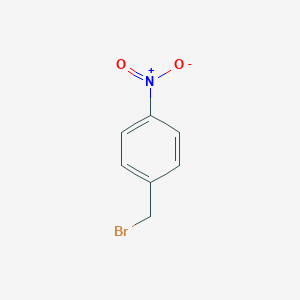

4-Nitrobenzyl bromide

Descripción general

Descripción

4-Nitrobenzyl bromide (C₇H₆BrNO₂; CAS 100-11-8) is a crystalline organic compound with a molecular weight of 216.03 g/mol . It is synthesized via bromination of 4-nitrotoluene under UV irradiation and controlled conditions (70–80°C, 12 hours), achieving yields up to 90% and purity ≥98% . The nitro group at the para position enhances electrophilicity, making it a versatile reagent in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals . Its solubility profile includes insolubility in water but high solubility in polar aprotic solvents like DMF and acetone . The global market for this compound is projected to grow at a CAGR of 14.6% (2025–2032), driven by demand in drug development and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl bromide can be synthesized through the bromination of 4-nitrotoluene. The process involves the use of bromine or bromine-generating reagents such as N-bromosuccinimide (NBS) under specific conditions . The reaction typically requires a solvent like carbon tetrachloride and is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the irradiation of a reaction mixture containing 4-nitrotoluene, bromine, and bromic acid with visible light. This method ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrobenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and hydrochloric acid.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.

Reduction: Zinc dust and hydrochloric acid or catalytic hydrogenation.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Nucleophilic Substitution: Products include 4-nitrobenzyl derivatives such as 4-nitrobenzyl alcohol or 4-nitrobenzyl amine.

Reduction: The major product is 4-aminobenzyl bromide.

Oxidation: Products can vary depending on the oxidizing agent used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Role as a Reagent:

4-NBB is extensively used as a reagent in organic synthesis. Its ability to form nitro-substituted compounds makes it valuable for creating intermediates in various chemical reactions. The compound serves as a protecting group, allowing for the selective protection and deprotection of functional groups during multi-step syntheses .

Reactivity:

The electron-withdrawing nitro group increases the electrophilicity of the benzyl bromide moiety, making it susceptible to nucleophilic substitution reactions. This property facilitates the formation of derivatives such as ethers, amines, and esters .

Pharmaceutical Development

Intermediate for Drug Synthesis:

In pharmaceutical research, 4-NBB is crucial for synthesizing bioactive molecules and drug intermediates. Its role in introducing protective groups allows chemists to build complex molecular architectures necessary for therapeutic efficacy .

Case Studies:

Recent studies have highlighted its application in synthesizing potential drug candidates, focusing on compounds with enhanced biological activity and specificity . For instance, 4-NBB has been employed in the synthesis of novel antiviral agents and anticancer drugs.

Polymer Science

Functional Monomer:

this compound acts as a functional monomer in polymer chemistry. It contributes to the development of specialty polymers with unique properties suitable for coatings and adhesives .

Material Properties:

The incorporation of 4-NBB into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in material science applications.

Bioconjugation Techniques

Attachment of Biomolecules:

In bioconjugation, 4-NBB is used to facilitate the attachment of biomolecules to surfaces or other molecules. This application is critical in diagnostics and therapeutic contexts, where precise targeting of biomolecules is essential .

Research Insights:

Studies have demonstrated that using 4-NBB in bioconjugation can improve the efficiency of drug delivery systems by enhancing the stability and bioavailability of therapeutic agents .

Safety and Handling Considerations

While 4-NBB is an invaluable tool in research, safety precautions are necessary due to its potential hazards. Proper handling protocols should be established to mitigate risks associated with exposure to this compound .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Used as a reagent for organic synthesis | Enables formation of nitro-substituted compounds |

| Pharmaceutical Development | Serves as an intermediate for drug synthesis | Facilitates creation of complex bioactive molecules |

| Polymer Science | Acts as a functional monomer in specialty polymers | Enhances material properties |

| Bioconjugation | Allows attachment of biomolecules for diagnostics and therapeutics | Improves drug delivery efficiency |

Mecanismo De Acción

The mechanism of action of 4-nitrobenzyl bromide primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles. This reactivity is utilized in various synthetic applications, where the compound acts as a key intermediate .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity in Substitution Reactions

4-Nitrobenzyl bromide exhibits superior reactivity compared to analogous benzyl halides due to the electron-withdrawing nitro group, which stabilizes transition states in nucleophilic substitutions. Key comparisons include:

| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Reactivity Factor |

|---|---|---|

| This compound | 3.3 × 10⁻³ | Bromide ion (Br⁻) as a strong leaving group |

| 4-Nitrobenzyl chloride | 8.1 × 10⁻⁵ | Chloride ion (Cl⁻) as a weaker leaving group |

The bromide’s rate constant is ~40 times higher than the chloride, attributed to Br⁻’s larger size and lower bond dissociation energy .

Steric and Electronic Effects

- Steric Hindrance: In N-alkylation reactions, this compound fails to form products with bulky amines (e.g., 2-aminophenylacetylene), unlike smaller benzyl bromides (e.g., 1-bromobutane) .

- Electronic Activation : The nitro group increases the electrophilicity of the benzyl carbon, accelerating reactions like quaternary ammonium salt formation (e.g., pyridinium bromides) compared to benzyl bromide .

Market and Industrial Relevance

Actividad Biológica

4-Nitrobenzyl bromide (NBBr), a compound with the molecular formula CHBrNO, is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

- Molecular Weight : 216.03 g/mol

- CAS Number : 100-11-8

- IUPAC Name : 1-(bromomethyl)-4-nitrobenzene

- Appearance : Yellow to beige crystalline powder

Biological Activity

This compound exhibits significant biological activities, particularly in cancer research. It has been studied for its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.

Anticancer Properties

Recent studies highlight the compound's effectiveness against lung cancer cell lines such as A-549. In a comparative study, 4-nitrobenzyl-substituted pyridinium bromide derivatives showed potent anticancer properties, outperforming mono- and dimeric-substituted analogs. The IC values for these compounds were notably low, indicating high efficacy in inhibiting cell proliferation .

| Compound | IC (μM) | Target Cell Line |

|---|---|---|

| 4-Nitrobenzyl pyridinium bromide | 2.48 | A-549 (lung cancer) |

| Dimeric pyridinium bromide 1 | 2.23 | MCF-7 (breast cancer) |

| Dimeric pyridinium bromide 2 | 3.10 | HEPG-2 (liver cancer) |

The mechanism through which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound leads to significant changes in cell morphology and viability, as evidenced by MTT assays and fluorescence microscopy .

Case Studies and Research Findings

-

Study on Lung Cancer Cells :

- Researchers treated A-549 cells with varying concentrations of NBBr and observed a dose-dependent decrease in cell viability.

- The morphological changes were assessed using DAPI staining, confirming the induction of apoptosis.

- Synthesis of Derivatives :

-

Molecular Docking Studies :

- Molecular docking simulations have been conducted to understand the interactions between NBBr derivatives and key proteins involved in cancer progression, such as CDK1/cyclinB1/CKS2. These studies suggest that structural modifications can lead to improved binding affinities and biological outcomes .

Safety and Handling

While this compound shows promising biological activity, it is essential to handle it with care due to its hazardous nature:

- Hazard Statements : Causes severe skin burns and eye damage.

- Precautionary Measures : Wear appropriate protective equipment when handling this compound.

Q & A

Basic Research Questions

Q. How does the leaving group ability of bromide in 4-nitrobenzyl bromide influence its reactivity compared to chloride derivatives?

The reactivity of this compound in nucleophilic substitution (SN2) reactions is significantly higher than its chloride analog due to the superior leaving group ability of bromide. Second-order rate constants for reactions with n-butylamine were determined as for the bromide and for the chloride, attributed to bromide’s larger size and weaker bond strength . Kinetic studies using NMR spectroscopy are recommended to validate these trends under varying temperatures and solvent conditions.

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Storage should prioritize protection from light, moisture, and air. Recommended conditions include inert gas environments (e.g., argon) and temperatures below 15°C . Avoid contact with amines, alcohols, and oxidizing agents due to hydrolysis or side reactions. Use corrosion-resistant containers (e.g., glass) and ensure proper ventilation during handling. Safety protocols mandate gloves, goggles, and fume hoods to mitigate exposure risks (H314, H290 hazards) .

Q. What synthetic applications make this compound advantageous as a protecting group?

The nitro group enhances stability under acidic conditions, making it ideal for protecting hydroxyl and thiol groups in multi-step syntheses. For example, it is used in self-immolative probes for nitroreductase (NTR) detection, where the nitro group acts as a trigger for fluorescence activation . Its application in synthesizing isoindoline-1,3-dione derivatives further demonstrates its utility in constructing complex heterocycles .

Advanced Research Questions

Q. How can researchers mitigate unexpected by-products in alkylation reactions involving this compound?

Byproduct formation (e.g., tertiary amines) arises from excess electrophile concentrations. NMR studies revealed that limiting n-butylamine concentrations led to tertiary amine formation via secondary amine alkylation . Optimize stoichiometry (e.g., 1:1 molar ratios) and monitor reaction progress using real-time NMR to detect intermediates. Adjusting reaction temperature (e.g., lower for slower kinetics) can also suppress side pathways .

Q. What methodologies determine the reaction mechanism of this compound in nucleophilic substitutions?

Kinetic isotopic effect (KIE) studies and stereochemical analysis (e.g., inversion of configuration in chiral centers) confirm SN2 mechanisms. NMR spectroscopy tracks product ratios under varying reactant concentrations, while computational simulations (DFT) model transition states . For competing mechanisms (e.g., radical pathways), electron paramagnetic resonance (EPR) can detect radical intermediates .

Q. How does the electron-withdrawing nitro group affect regioselectivity in SN2 reactions?

The para-nitro group stabilizes the transition state via resonance and inductive effects, accelerating SN2 reactivity at the benzylic position. Comparative studies with non-nitro analogs (e.g., benzyl bromide) show 10–100-fold rate enhancements. Substituent effects can be quantified using Hammett plots with σ parameters .

Q. What solvent-free strategies improve efficiency in N-alkylation reactions using this compound?

Silica-supported reactions under solvent-free conditions reduce toxicity and enhance yields. For example, N-alkylation of thiourea derivatives achieved 85% yield in 2 hours at 60°C, compared to 12 hours in acetone. The method minimizes side reactions and simplifies purification .

Q. Methodological Recommendations

Q. Which analytical techniques are optimal for characterizing intermediates in this compound reactions?

- NMR Spectroscopy : Identifies intermediates (e.g., secondary/tertiary amines) and quantifies regioselectivity .

- Mass Spectrometry (ESI-MS) : Confirms molecular weights of products like isothiourea derivatives .

- X-ray Crystallography : Resolves steric effects in alkylation products (e.g., adamantane-linked compounds) .

Q. How can researchers optimize regioselectivity in Friedel-Crafts alkylation with this compound?

Steric hindrance from bulky substituents (e.g., TBDMS groups) can redirect reactions from O-alkylation to Friedel-Crafts pathways. Control experiments with substituted benzyl bromides and Lewis acid catalysts (e.g., AlCl) are advised to tune selectivity .

Q. Safety and Compliance

Q. What disposal protocols are recommended for this compound waste?

Neutralize with sodium bicarbonate before disposal. Follow EPA guidelines for corrosive organic solids (UN3261, Class 8). Use approved waste facilities and document compliance with local regulations (e.g., RCRA) .

Propiedades

IUPAC Name |

1-(bromomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLRSQPSJGXRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049392 | |

| Record name | 4-Nitrobenzylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or tan powder; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-11-8 | |

| Record name | 4-Nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(bromomethyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCHRSPCHUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.